Aypgkf - 380900-00-5

Aypgkf

Catalog Number: EVT-1638720
CAS Number: 380900-00-5
Molecular Formula: C34H47N7O8
Molecular Weight: 681.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AYPGKF (N-acetyl-Tyr-Pro-Gly-Lys-Phe-NH2) is a synthetic hexapeptide that acts as a potent and selective agonist for Protease-Activated Receptor 4 (PAR4) [, ]. PAR4 is a member of the protease-activated receptor family of G protein-coupled receptors (GPCRs), primarily expressed in platelets and involved in thrombin-induced platelet activation [, ]. AYPGKF mimics the tethered ligand sequence of PAR4, triggering receptor activation without requiring proteolytic cleavage [, ]. Compared to the native PAR4 tethered ligand peptide GYPGQV, AYPGKF exhibits significantly higher potency and efficacy, making it a valuable tool for studying PAR4 function and evaluating PAR4 antagonists [, , ].

Future Directions
  • Biased Agonism: Identifying biased agonists for PAR4 holds promise for developing more selective and targeted therapies []. These agonists selectively activate specific signaling pathways while minimizing undesirable effects.
  • Structure-Activity Relationship: Further exploring the structure-activity relationship of AYPGKF analogs can lead to the development of even more potent and selective PAR4 agonists with improved properties [].
  • PAR4 in Other Tissues: While AYPGKF is primarily used in platelet function studies, exploring its effects on PAR4 in other tissues, such as vascular smooth muscle cells [, ], could unveil new therapeutic targets for managing vascular diseases.
  • Personalized Medicine: Utilizing AYPGKF in conjunction with advanced techniques like Pairwise Agonist Scanning (PAS) can contribute to the development of personalized medicine approaches []. This could enable the prediction of patient-specific responses to multiple stimuli, leading to more precise diagnosis and treatment strategies.

GYPGKF-NH2

Compound Description: GYPGKF-NH2 is a synthetic peptide and the natural tethered ligand sequence of PAR4. It is less potent than AYPGKF in activating PAR4. [ [] ]

Relevance: GYPGKF-NH2 is structurally very similar to AYPGKF, differing only in the first amino acid residue (Glycine vs. Alanine). AYPGKF exhibits greater potency in activating PAR4 compared to GYPGKF-NH2. [ [, ] ]

N-methyl-alanine-YPGKF-NH2

Compound Description: This peptide is a modified version of the PAR4-activating peptide with N-methyl-alanine replacing the alanine at the N-terminus. While a poor activator of PAR4-dependent calcium signaling, it effectively recruits β-arrestin-1 and -2. [ [] ]

Relevance: N-methyl-alanine-YPGKF-NH2 demonstrates biased agonism at PAR4 compared to AYPGKF. Despite its poor calcium signaling activation, its ability to recruit β-arrestins suggests a potential for distinct downstream signaling and cellular responses. [ [] ]

AyPGKF-NH2

Compound Description: This peptide is a modified version of AYPGKF-NH2 with D-tyrosine replacing L-tyrosine in position two. It cannot activate calcium signaling through PAR4. [ [] ]

Relevance: AyPGKF-NH2 serves as a tool to dissect PAR4 signaling pathways. Its inability to activate calcium signaling, unlike AYPGKF, highlights the importance of specific amino acid chirality for receptor activation. [ [] ]

Reference:

AYPGRF-NH2

Compound Description: This peptide is another modified version of AYPGKF-NH2. It exhibits equipotency to AYPGKF-NH2 in calcium signaling but demonstrates higher potency in recruiting β-arrestins. [ [] ]

Relevance: AYPGRF-NH2 highlights the potential for biased agonism at PAR4. Although similar to AYPGKF in calcium signaling, its increased β-arrestin recruitment suggests a potential for differing downstream effects and cellular responses. [ [] ]

Reference:

Ac-AYPGKF-NH2

Compound Description: This peptide is a modified version of AYPGKF-NH2, with an acetyl group attached to the N-terminus. [ [] ] It was found to be inactive in inducing platelet aggregation.

Relevance: The inactivity of Ac-AYPGKF-NH2 compared to AYPGKF highlights the importance of the free amino terminus for PAR4 activation. [ [] ]

trans-Cinnamoyl-AYPGKF-NH2

Compound Description: This peptide is a modified version of AYPGKF-NH2, with a trans-cinnamoyl group attached to the N-terminus. [ [] ] It was also found to be inactive in inducing platelet aggregation.

Relevance: Similar to Ac-AYPGKF-NH2, the inactivity of trans-Cinnamoyl-AYPGKF-NH2 underscores the importance of the free amino terminus for effective interaction and activation of PAR4 by AYPGKF. [ [] ]

YPGKF-NH2

Compound Description: This peptide is a truncated analog of AYPGKF-NH2, lacking the N-terminal Alanine residue. It did not exhibit agonistic or antagonistic effects on PAR4-mediated platelet aggregation. [ [] ]

Relevance: The lack of activity of YPGKF-NH2 compared to AYPGKF emphasizes the significance of the N-terminal Alanine residue in AYPGKF for PAR4 binding and activation. [ [] ]

Ac-YPGKF-NH2

Compound Description: This peptide is a modified version of YPGKF-NH2, with an acetyl group attached to the N-terminus. [ [] ] Similar to YPGKF-NH2, it also did not demonstrate any agonistic or antagonistic effects on PAR4-mediated platelet aggregation.

Relevance: The inactivity of Ac-YPGKF-NH2 further strengthens the understanding that modifications at the N-terminus of AYPGKF-NH2, particularly acetylation, can abolish its interaction with and activation of PAR4. [ [] ]

trans-Cinnamoyl-YPGKF-NH2

Compound Description: This peptide, a modified version of YPGKF-NH2 with a trans-cinnamoyl group at the N-terminus, functions as a potent antagonist against AYPGKF-induced platelet aggregation. [ [] ]

Relevance: In contrast to AYPGKF, trans-Cinnamoyl-YPGKF-NH2 acts as a PAR4 antagonist. This finding suggests that while the N-terminal Alanine is crucial for agonism, modifications at this position can switch the peptide's activity to antagonism. [ [] ]

Relevance: While trans-Cinnamoyl-YPGKF-NH2 acts as an antagonist, the inactivity of Caffeoyl-YPGKF-NH2 suggests that the specific aromatic group at the N-terminus plays a crucial role in determining the activation or inhibition of PAR4. [ [] ]

Synthesis Analysis

AYPGKF can be synthesized through solid-phase peptide synthesis techniques. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The synthesis process typically includes the following steps:

  1. Preparation of the Resin: A suitable resin is chosen to anchor the first amino acid.
  2. Coupling Reactions: Protected amino acids are added one at a time, activating them with coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
  3. Deprotection: After each coupling step, protecting groups are removed to expose the reactive amine groups for subsequent reactions.
  4. Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using strong acids like trifluoroacetic acid.

The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Molecular Structure Analysis

The molecular structure of AYPGKF consists of a linear chain of six amino acids: Alanine, Tyrosine, Proline, Glycine, Lysine, and Phenylalanine. The specific sequence contributes to its ability to activate PAR4 effectively.

Structural Data:

  • Molecular Formula: C30H44N6O7
  • Molecular Weight: Approximately 580.7 g/mol
  • The peptide's conformation is crucial for its interaction with the receptor, influencing its biological activity.
Chemical Reactions Analysis

AYPGKF primarily participates in biological reactions involving platelet activation. Upon binding to PAR4 on platelets, it triggers intracellular signaling pathways leading to:

  • Thromboxane A2 Production: AYPGKF stimulates thromboxane production, which is crucial for platelet aggregation and vasoconstriction.
  • Calcium Mobilization: The activation leads to an increase in intracellular calcium levels, enhancing platelet activation and aggregation .

Technical Details:

  • The concentration-response relationship has been characterized using various assays to determine the effective concentration (EC50) for platelet activation.
Mechanism of Action

The mechanism by which AYPGKF exerts its effects involves several steps:

  1. Receptor Binding: AYPGKF binds specifically to PAR4 on the surface of platelets.
  2. Activation of G Proteins: This binding activates associated G proteins (Gq/11), leading to downstream signaling cascades.
  3. Intracellular Signaling: The activation results in phospholipase C-mediated production of inositol trisphosphate (IP3) and diacylglycerol (DAG), promoting calcium release from intracellular stores.
  4. Platelet Activation: Increased calcium levels lead to platelet shape change, aggregation, and secretion of pro-inflammatory mediators like thromboxane A2 .

Data:

Studies have shown that AYPGKF can induce significant platelet aggregation comparable to thrombin stimulation.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties:

  • Stability: AYPGKF is stable under physiological conditions but may degrade in extreme pH or temperature conditions.
  • Reactivity: Reacts with specific receptors on platelets leading to biological effects.

Relevant analyses include stability testing under varying temperatures and pH levels to determine optimal storage conditions for maintaining activity.

Applications

AYPGKF has significant applications in scientific research, particularly in understanding platelet biology and developing antithrombotic therapies. Its role as a selective agonist for PAR4 makes it valuable in:

  • Cardiovascular Research: Investigating mechanisms of thrombosis and potential therapeutic targets for preventing cardiovascular diseases.
  • Drug Development: Designing new PAR4 antagonists or modulators based on AYPGKF's structure to manage conditions related to excessive platelet activation .

Through these applications, AYPGKF contributes to advancing knowledge in pharmacology and therapeutic strategies against thrombotic disorders.

Properties

CAS Number

380900-00-5

Product Name

Aypgkf

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C34H47N7O8

Molecular Weight

681.8 g/mol

InChI

InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49)/t21-,25-,26-,27-,28-/m0/s1

InChI Key

VULJVZXXUQIUEM-OZDPOCAXSA-N

SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Synonyms

Ala-Tyr-Pro-Gly-Lys-Phe
alanyl-tyrosyl-prolyl-glycyl-lysyl-phenylalanine
AYPGKF
PAR4-activating peptide AYPGKF

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.